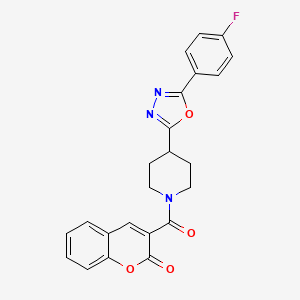

3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Description

Introduction to 3-(4-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Structural Taxonomy and IUPAC Nomenclature

The systematic IUPAC name of the compound, This compound , reflects its intricate architecture. Breaking down the name:

- 2H-chromen-2-one : The parent coumarin scaffold, a benzopyrone derivative with a ketone group at position 2.

- 1-carbonyl : A carbonyl group at position 1 of the piperidine ring.

- 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine : A piperidine ring substituted at position 4 with a 1,3,4-oxadiazole moiety bearing a 4-fluorophenyl group at position 5.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{23}\text{H}{18}\text{FN}{3}\text{O}{4} $$ |

| Molecular Weight | 419.4 g/mol |

| Heterocyclic Components | Coumarin, 1,3,4-oxadiazole, piperidine |

| Key Substituents | 4-Fluorophenyl, carbonyl |

The structural taxonomy highlights the integration of three heterocyclic systems:

- Coumarin Core : The 2H-chromen-2-one system provides planar aromaticity and hydrogen-bonding capacity, critical for interacting with biological targets like kinases and G-quadruplex DNA.

- 1,3,4-Oxadiazole Ring : This five-membered heterocycle contributes electron-deficient properties, enhancing metabolic stability and enabling π-π stacking interactions.

- Piperidine Spacer : The six-membered amine ring introduces conformational flexibility, facilitating optimal binding orientations in target proteins.

Historical Development of Coumarin-Oxadiazole Hybrid Compounds

The synthesis of coumarin-oxadiazole hybrids emerged from efforts to combine the pharmacological strengths of both moieties. Coumarins, first isolated in the 19th century, gained prominence for their anticoagulant and anticancer activities. The Pechmann reaction, a classic acid-catalyzed condensation of phenols with β-keto esters, remains a cornerstone for coumarin synthesis.

1,3,4-Oxadiazoles entered medicinal chemistry in the mid-20th century as bioisosteres for carboxylic acids, offering improved bioavailability and resistance to enzymatic hydrolysis. Early hybrids, such as coumarin-linked 1,3,4-oxadiazoles, demonstrated enhanced anticancer and antimicrobial activities compared to their parent compounds. For example, compound 9d from a 2018 study showed antiproliferative activity against MCF-7 breast cancer cells with an $$ \text{IC}_{50} $$ of <5 µM, outperforming tamoxifen.

Table 2: Milestones in Coumarin-Oxadiazole Hybrid Development

Recent advances focus on substituent engineering. The introduction of 4-fluorophenyl groups to 1,3,4-oxadiazoles, as seen in this compound, improves electron-withdrawing effects and hydrophobic interactions with target proteins.

Significance of Fluorophenyl and Piperidine Substituents in Medicinal Chemistry

4-Fluorophenyl Group

The 4-fluorophenyl substituent plays dual roles:

- Electronic Effects : Fluorine’s electronegativity increases the oxadiazole ring’s electron deficiency, enhancing hydrogen-bond acceptor capacity.

- Hydrophobic Interactions : The aromatic ring engages in van der Waals interactions with hydrophobic protein pockets, as observed in kinase inhibitors.

In hybrid compounds, fluorophenyl groups reduce oxidative metabolism, extending plasma half-life. For instance, fluorinated analogs of sorafenib show 2–3-fold longer half-lives than non-fluorinated versions.

Piperidine Ring

The piperidine moiety contributes:

- Conformational Flexibility : The chair-boat transitions of the six-membered ring enable adaptation to diverse binding sites.

- Basic Nitrogen Atom : Protonation at physiological pH enhances solubility and facilitates ionic interactions with aspartate or glutamate residues in targets like acetylcholinesterase.

Table 3: Role of Substituents in Target Binding

In silico studies of related compounds, such as pyrazin-2-ylmethanone derivatives , reveal that piperidine-linked oxadiazoles exhibit strong binding affinities (ΔG < -9 kcal/mol) for proteins like JNK1, a kinase involved in apoptosis.

Propriétés

IUPAC Name |

3-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4/c24-17-7-5-14(6-8-17)20-25-26-21(31-20)15-9-11-27(12-10-15)22(28)18-13-16-3-1-2-4-19(16)30-23(18)29/h1-8,13,15H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTVHXZIUTZYEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Coupling with the chromenone core: The final step involves coupling the piperidine-oxadiazole intermediate with a chromenone derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-fluorophenyl derivatives with piperidine and chromene moieties. The oxadiazole ring contributes to the compound's unique properties, enhancing its biological activities. Characterization techniques such as NMR, IR spectroscopy, and UV-visible spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of 1,3,4-oxadiazoles show promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing varying degrees of effectiveness .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 6.25 µg/mL |

| Compound B | S. aureus | 3.125 µg/mL |

| Compound C | C. albicans | 12.5 µg/mL |

Antioxidant Properties

The antioxidant activity of oxadiazole derivatives is also noteworthy. Studies have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The presence of substituents like fluorine enhances this activity compared to non-substituted analogs .

Cancer Research

Compounds featuring the oxadiazole structure have been investigated for their anticancer properties. Research has indicated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of oxadiazole derivatives in models of neurodegenerative diseases. These compounds may help in reducing neuronal damage and inflammation associated with conditions like Alzheimer’s disease .

Case Studies

Several case studies highlight the applications of oxadiazole-containing compounds:

- Case Study 1 : A study on a series of oxadiazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

- Case Study 2 : Research focusing on the antioxidant capacity of oxadiazole derivatives found that certain substitutions led to increased efficacy compared to standard antioxidants like Trolox .

Mécanisme D'action

The mechanism of action of 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or modulating enzyme activity.

Interacting with receptors: Acting as an agonist or antagonist.

Modulating signaling pathways: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the oxadiazole ring, chromenone core, and linker groups. Key examples include:

Key Observations:

Substituent Impact on Bioactivity :

- The 4-fluorophenyl group enhances target selectivity due to its electronegativity and hydrophobic interactions, as seen in the superior anticancer activity of fluorophenyl-containing compounds compared to phenyl or methyl analogues .

- Bromine substitution (e.g., in 6-bromo derivatives) increases molecular weight and may reduce solubility but improves binding to hydrophobic pockets .

Polymorphism and Crystallographic Behavior

Polymorphism significantly affects the bioactivity of oxadiazole-coumarin hybrids:

- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exhibits three polymorphic forms, with Form I showing 2× higher cytotoxicity against breast cancer cells (MCF-7) than Forms II/III due to optimized π-π stacking and hydrogen bonding .

- The target compound’s piperidine-carbonyl linker may reduce polymorphism risks by introducing conformational disorder, though this requires crystallographic validation (e.g., via SHELXL refinement, as in ).

Notes:

- The target compound’s synthetic route is unreported in the provided evidence, but analogous methods (e.g., cyclization with SOCl₂ or Suzuki coupling) are common for oxadiazole-coumarin hybrids .

Activité Biologique

The compound 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant studies.

Chemical Structure

The compound features a complex structure composed of multiple functional groups, including:

- Oxadiazole ring : Known for its diverse biological properties.

- Piperidine moiety : Often associated with neuroactive compounds.

- Coumarin scaffold : Recognized for its anticoagulant and anticancer properties.

Biological Activity Overview

The biological activity of the compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on neurodegenerative diseases. The following sections summarize key findings.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole and coumarin moieties exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine) | A431 | <10 | Induction of apoptosis |

| 3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one | A431 | 0.144 | MAO-B inhibition |

The SAR studies suggest that the presence of electron-withdrawing groups enhances the compound's potency against cancer cell lines by improving binding affinity to cellular targets .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. The presence of the piperidine ring is believed to contribute to its ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

A notable case study involved the evaluation of similar coumarin derivatives in animal models. These derivatives exhibited promising results in reducing cognitive decline and improving motor functions in Parkinsonian models, indicating that modifications to the coumarin structure can enhance neuroprotective effects .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

- Oxadiazole Substitution : The introduction of fluorine at the para position significantly enhances anticancer activity.

- Piperidine Modifications : Variations in the piperidine substituents can alter binding affinity and selectivity for MAO enzymes.

- Coumarin Variants : Hydroxyl substitutions on the coumarin ring have been shown to increase MAO-A selectivity, enhancing neuroprotective effects .

Q & A

Q. Optimization strategies :

Q. Example reaction conditions from literature :

| Step | Reagents/Catalysts | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂, XPhos | t-BuOH | 100°C | 5.5h | 72% |

| 2 | NaOH | CH₂Cl₂ | 20°C | 25h | 85% |

Basic: What analytical techniques are critical for characterizing purity and structural confirmation?

Answer:

- Purity analysis :

- Structural confirmation :

- ¹H NMR: Identify coumarin carbonyl (δ 8.2–8.5 ppm) and piperidine protons (δ 1.5–3.5 ppm) .

- ¹³C NMR: Confirm oxadiazole (C=O at δ 165–170 ppm) and fluorophenyl (C-F coupling at δ 115–125 ppm) .

Basic: What safety protocols should be followed during synthesis and handling?

Answer:

- Hazard mitigation :

- Storage :

- Waste disposal : Neutralize acidic/byproduct streams with K₂CO₃ before disposal .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl-oxadiazole moiety’s role in biological activity?

Answer:

- Analog synthesis :

- Biological assays :

- Data interpretation :

Advanced: What computational approaches are suitable for predicting physicochemical properties and binding modes?

Answer:

- Physicochemical properties :

- Binding mode prediction :

- ADMET profiling :

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer:

- Hypothesis testing :

- Metabolic stability : Perform liver microsome assays (e.g., human/rat) to identify rapid degradation .

- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction (fu) .

- Pharmacokinetic (PK) studies :

- Administer IV/PO doses in rodents and calculate AUC, Cₘₐₓ, and t₁/₂ .

- Compare with in vitro data to assess bioavailability limitations.

- Structural tweaks : Introduce PEGylated linkers or prodrug moieties to enhance solubility/targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.